molecular formula C12H12F3NO2 B2753392 (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide CAS No. 201164-14-9

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide

Cat. No. B2753392
CAS RN: 201164-14-9
M. Wt: 259.228
InChI Key: PFGABPIILKDEOG-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide” is a derivative of cinnamamides . Cinnamamides are known for their anti-inflammatory and analgesic activity . They are synthesized from methyl cinnamates and phenylethylamines .


Synthesis Analysis

The synthesis of cinnamamides, including “(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide”, can be achieved through a highly efficient method involving methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method have been studied . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds, such as “(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide”, have seen enormous growth in their incorporation into organic motifs . This is due to the unique properties of the trifluoromethyl group, which is strongly electron-withdrawing .

Scientific Research Applications

Antimicrobial Activity

A series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid, including (2E)-N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide, were tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .

Anti-Mycobacterial Activity

The same series of compounds were evaluated in vitro against Mycobacterium smegmatis ATCC 700084 and M. marinum CAMP 5644 .

Inhibition of Respiration

It was hypothesized that a possible mechanism of action of these compounds could be inhibition of respiration .

Synthesis and Characterization

The compounds were prepared by microwave-assisted synthesis . The physical and chemical properties of the compounds, such as their molecular weight, IUPAC name, InChI code, and purity, were characterized .

Safety Information

Safety information, including hazard codes and precautionary statements, is available for these compounds .

Commercial Availability

These compounds are commercially available and can be purchased from suppliers such as Key Organics and Sigma-Aldrich .

Future Directions

The future directions for research on “(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide” and similar compounds could involve further exploration of their synthesis methods and potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

(E)-N-methoxy-N-methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-16(18-2)11(17)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGABPIILKDEOG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide

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